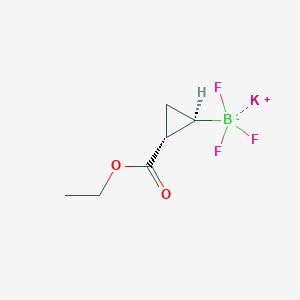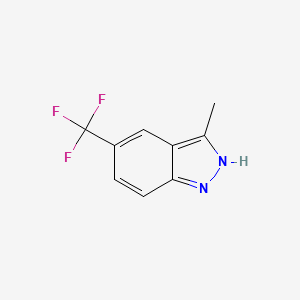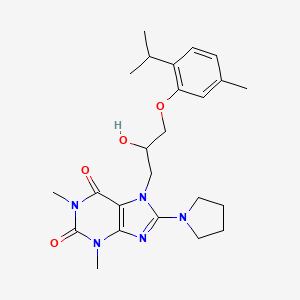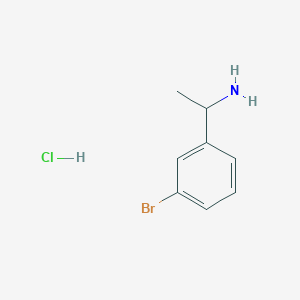
Trifluoroborato de potasio (rel-(1R,2R)-2-(etoxicarbonil)ciclopropil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is a chemical compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a trifluoroborate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions.
Aplicaciones Científicas De Investigación
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, contributing to the development of new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate typically involves the cyclopropanation of an appropriate olefin followed by the introduction of the ethoxycarbonyl and trifluoroborate groups. One common method involves the reaction of an olefin with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent reactions introduce the ethoxycarbonyl and trifluoroborate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is critical to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Mecanismo De Acción
The mechanism by which Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl ring and trifluoroborate group
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (rel-(1R,2R)-2-(methoxycarbonyl)cyclopropyl)trifluoroborate
- Potassium (rel-(1R,2R)-2-(acetoxycarbonyl)cyclopropyl)trifluoroborate
- Potassium (rel-(1R,2R)-2-(propoxycarbonyl)cyclopropyl)trifluoroborate
Uniqueness
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is unique due to the specific combination of the ethoxycarbonyl group and the trifluoroborate moiety. This combination imparts distinct reactivity and stability, making it particularly valuable in synthetic applications where precise control over chemical transformations is required.
Propiedades
Número CAS |
1612792-88-7 |
|---|---|
Fórmula molecular |
C6H9BF3KO2 |
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
potassium;(2-ethoxycarbonylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1 |
Clave InChI |
NRHPDVGKTYUQNC-UHFFFAOYSA-N |
SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)

![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2416880.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416881.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)

![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)

![2-[5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2416887.png)
![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)
![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)

